CYP Enzyme Inhibition Profile of Aegeline vs. Marmesinin in Human Liver Microsomes
Aegeline demonstrates significantly lower CYP enzyme inhibition potential compared to the furanocoumarin marmesinin, a co-occurring constituent from the same botanical source. In human liver microsome assays, aegeline was classified as a 'very weak inhibitor' of CYP3A4 and showed no measurable inhibition of CYP1A2, whereas marmesinin exhibited moderate inhibition of both CYP3A4 and CYP1A2 [1]. This differential profile is critical for applications where minimal interference with hepatic drug-metabolizing enzymes is required.
| Evidence Dimension | CYP enzyme inhibition potency |
|---|---|
| Target Compound Data | Very weak CYP3A4 inhibition; no inhibition of CYP1A2, CYP2D6, CYP2C9, CYP2C19 |
| Comparator Or Baseline | Marmesinin: moderate inhibition of CYP3A4 and CYP1A2 |
| Quantified Difference | Qualitative potency difference: aegeline is 'very weak' vs. marmesinin 'moderate' for CYP3A4; aegeline 'no inhibition' vs. marmesinin 'moderate' for CYP1A2 |
| Conditions | Human liver microsomes and recombinant CYP isoforms |
Why This Matters
This differential CYP inhibition profile directly impacts the selection of aegeline over marmesinin for studies requiring minimal confounding effects on drug metabolism pathways.
- [1] Manda VK, et al. Inhibition of CYP3A4 and CYP1A2 by Aegle marmelos and its constituents. Xenobiotica. 2016;46(2):117-125. View Source
